molecular formula C7H9LiO6 B2451641 Lithium;(2R,5S)-5-methoxycarbonyl-1,4-dioxane-2-carboxylate CAS No. 2377005-12-2

Lithium;(2R,5S)-5-methoxycarbonyl-1,4-dioxane-2-carboxylate

Cat. No. B2451641
CAS RN: 2377005-12-2
M. Wt: 196.08
InChI Key: YAFXSOUQONSLPZ-JBUOLDKXSA-M
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Description

Lithium;(2R,5S)-5-methoxycarbonyl-1,4-dioxane-2-carboxylate is a chemical compound that is widely used in scientific research. It is a lithium salt of (S)-methoxycarbonyl-2,5-dioxo-pyrrolidine-1-carboxylic acid and is commonly referred to as lithium methoxycarbonylpyrrolidinate. This compound has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action in the body.

Scientific Research Applications

Rhodium-Catalyzed Synthesis

A study by Xiao‐Qiang Yu et al. (2011) explored the rhodium-catalyzed 1,4-addition of lithium 5-methyl-2-furyltriolborate to unsaturated ketones, followed by ozonolysis, for the enantioselective synthesis of γ-oxo-carboxylic acids. This process achieved high yields and selectivities in a basic dioxane/water solution (Xiao‐Qiang Yu et al., 2011).

Synthesis of Natural Products

Vanessa Miranda et al. (2015) described a stereoselective synthesis of natural products like (+)-piscidic acid and cimicifugic acid L using the lithium enolate of dimethoxy-dioxane-dithiocarboxylate, demonstrating its application in organic synthesis (Vanessa Miranda et al., 2015).

Lithium-Ion Battery Safety Enhancement

A study by O. Leonet et al. (2018) investigated the use of a dioxane derivative as a redox shuttle additive in lithium-ion batteries, enhancing safety and preventing overcharge (O. Leonet et al., 2018).

Multicomponent Syntheses in Organic Chemistry

Xingxian Gu and G. Georg (2013) reported the use of lithium perchlorate and acetic anhydride in a multicomponent reaction involving dioxane derivatives, showcasing its role in the synthesis of complex organic molecules (Xingxian Gu & G. Georg, 2013).

Lithium Carboxylate Frameworks

S. B. Aliev et al. (2014) synthesized novel lithium–organic frameworks using dioxane derivatives. These frameworks were characterized for their unique structures and photoluminescence properties (S. B. Aliev et al., 2014).

Lithium Coordination Polymers

Pei-Chi Cheng et al. (2013) explored lithium coordination polymers based on aliphatic carboxylic acids, including dioxane derivatives. Their electrochemical properties were evaluated for potential use in lithium-ion batteries (Pei-Chi Cheng et al., 2013).

Enhancement of Lithium Batteries

Akihiro Shimizu et al. (2014) studied the introduction of lithiooxycarbonyl groups to p- and o-quinones, including dioxane derivatives, to improve the cyclability of lithium batteries using organic cathode materials (Akihiro Shimizu et al., 2014).

properties

IUPAC Name

lithium;(2R,5S)-5-methoxycarbonyl-1,4-dioxane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O6.Li/c1-11-7(10)5-3-12-4(2-13-5)6(8)9;/h4-5H,2-3H2,1H3,(H,8,9);/q;+1/p-1/t4-,5+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAFXSOUQONSLPZ-JBUOLDKXSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].COC(=O)C1COC(CO1)C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[Li+].COC(=O)[C@@H]1CO[C@H](CO1)C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9LiO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2377005-12-2
Record name rac-lithium(1+) ion (2R,5S)-5-(methoxycarbonyl)-1,4-dioxane-2-carboxylate
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